molecular formula C20H16N2O3S3 B2668673 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide CAS No. 923465-50-3

3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide

Cat. No.: B2668673
CAS No.: 923465-50-3
M. Wt: 428.54
InChI Key: MVXZVUWJSMRXDC-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide is a complex organic compound that features a combination of benzenesulfonyl, benzothiazolyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonylation: The benzenesulfonyl group is introduced through the reaction of benzene sulfonyl chloride with an appropriate nucleophile.

    Amidation: The final step involves the formation of the amide bond between the sulfonylated benzothiazole and the thiophenyl propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl and benzothiazolyl moieties.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme activity or receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The benzothiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide
  • 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)furan-2-yl]propanamide
  • 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)pyridin-2-yl]propanamide

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide lies in its combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S3/c23-18(11-13-28(24,25)14-6-2-1-3-7-14)22-19-15(10-12-26-19)20-21-16-8-4-5-9-17(16)27-20/h1-10,12H,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXZVUWJSMRXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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